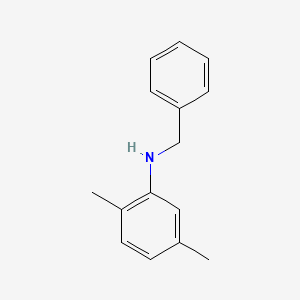
n-Benzyl-2,5-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Benzyl-2,5-dimethylaniline is an organic compound that belongs to the class of substituted anilines It features a benzyl group attached to the nitrogen atom of 2,5-dimethylaniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2,5-dimethylaniline typically involves the N-alkylation of 2,5-dimethylaniline with benzyl halides. One common method is the reaction of 2,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar N-alkylation reactions but on a larger scale. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The process conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
n-Benzyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
n-Benzyl-2,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of n-Benzyl-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context of use .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A related compound with two methyl groups attached to the nitrogen atom.
N-Benzyl-2-methylaniline: Similar structure but with only one methyl group on the benzene ring.
N-Benzyl-3,4-dimethylaniline: Another related compound with different methyl group positions on the benzene ring
Uniqueness
n-Benzyl-2,5-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups provides distinct properties compared to other similar compounds .
属性
CAS 编号 |
5405-19-6 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
N-benzyl-2,5-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
InChI 键 |
CJJZCWJJAZMVCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















